Iopamidol Impurity (Desdiiodo Iopamidol)
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Overview
Description
Iopamidol Impurity, also known as Desdiiodo Iopamidol, is a chemical compound that serves as an impurity in the synthesis of Iopamidol. Iopamidol is a nonionic, water-soluble contrast agent used in medical imaging. Desdiiodo Iopamidol is characterized by the absence of iodine atoms compared to the parent compound, Iopamidol. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Iopamidol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desdiiodo Iopamidol involves the selective removal of iodine atoms from Iopamidol. This can be achieved through various chemical reactions, including deiodination processes. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of Desdiiodo Iopamidol is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The purification of Desdiiodo Iopamidol is achieved through techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Desdiiodo Iopamidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine, bromine, or iodine under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated analogs.
Scientific Research Applications
Desdiiodo Iopamidol has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Iopamidol formulations.
Analytical Chemistry: Employed in method validation and stability studies to identify and quantify impurities in pharmaceutical products.
Biological Studies: Investigated for its potential effects on biological systems and its role as a metabolite of Iopamidol.
Industrial Applications: Utilized in the synthesis of other iodinated contrast agents and related compounds.
Mechanism of Action
The mechanism of action of Desdiiodo Iopamidol is primarily related to its role as an impurity and metabolite of Iopamidol. It does not have a direct pharmacological effect but is crucial in understanding the metabolic pathways and degradation products of Iopamidol. The molecular targets and pathways involved include the enzymatic processes responsible for the deiodination and metabolism of iodinated contrast agents.
Comparison with Similar Compounds
Iopamidol: The parent compound, a nonionic contrast agent used in medical imaging.
Iohexol: Another nonionic contrast agent with similar properties and applications.
Iodixanol: A nonionic, dimeric contrast agent used in radiographic imaging.
Comparison: Desdiiodo Iopamidol is unique due to the absence of iodine atoms, which distinguishes it from other iodinated contrast agents. This structural difference impacts its chemical reactivity and metabolic pathways. Compared to Iopamidol, Desdiiodo Iopamidol serves as a critical impurity and reference standard in pharmaceutical research, ensuring the purity and safety of contrast agents used in medical imaging.
Biological Activity
Iopamidol is a nonionic, iodinated contrast agent commonly used in medical imaging, particularly in computed tomography (CT) scans. Its impurity, Desdiiodo Iopamidol, arises during the manufacturing process and has garnered attention due to its potential biological activity and safety profile. This article explores the biological activity of Desdiiodo Iopamidol, highlighting its pharmacokinetics, potential health effects, and environmental impact.
Desdiiodo Iopamidol has the following chemical properties:
- Molecular Formula : C₁₆H₂₀I₃N₃O₆
- Molecular Weight : 525.3 g/mol
- CAS Number : 1798830-49-5
This compound is a derivative of Iopamidol, which has a higher molecular weight of 777.09 g/mol and is primarily used as a contrast agent in medical imaging.
Pharmacokinetics
The pharmacokinetics of Iopamidol, including its impurity Desdiiodo Iopamidol, indicate that it follows a two-compartment model with rapid distribution and slower elimination phases. Key pharmacokinetic parameters include:
- Elimination Half-life : Approximately 2 hours in healthy individuals.
- Excretion Pathway : Primarily via renal excretion; up to 90% of the administered dose is eliminated within 72-96 hours post-administration .
Efficacy and Safety
Research comparing Iopamidol with other contrast agents indicates that it provides significant enhancement during imaging procedures. For instance, studies have shown that Iopamidol enhances visibility during CT scans effectively, with minimal adverse reactions reported . In clinical settings, the incidence of immediate hypersensitivity reactions (IHRs) associated with Iopamidol is low, with a cross-reactivity rate noted particularly between Iopamidol and other iodinated contrast media like ioversol .
Case Studies
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Clinical Trials on Contrast Enhancement :
A multicenter study involving 166 patients demonstrated that Iopamidol provided superior enhancement during the arterial phase compared to iodixanol, another contrast agent. The mean Hounsfield Unit (HU) values indicated significantly higher enhancement for Iopamidol (301.3 HU) compared to iodixanol (273.6 HU) during arterial imaging . -
Hypersensitivity Reactions :
A study analyzing 342 reactions to iodinated contrast media found that reactions were more severe in patients with positive skin tests for allergies. The reaction rate for Iopamidol was recorded at 0.14%, indicating a relatively safe profile for patients undergoing imaging procedures .
Environmental Impact
Iopamidol has been detected in various water sources, raising concerns about its environmental persistence and potential toxicity when chlorinated. Research indicates that while Iopamidol itself is not toxic, its chlorination can lead to harmful disinfection by-products that affect aquatic life .
Properties
CAS No. |
1798830-49-5 |
---|---|
Molecular Formula |
C17H24IN3O8 |
Molecular Weight |
525.30 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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